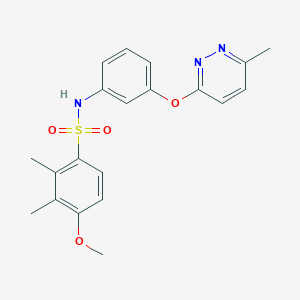

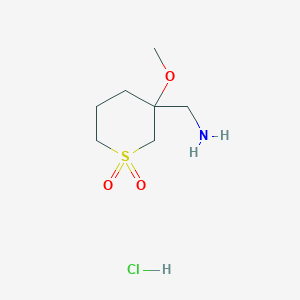

![molecular formula C19H17N5O3S2 B2529343 N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868966-64-7](/img/structure/B2529343.png)

N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound with potential pharmacological activities. Its structure combines a triazole ring and a thiadiazine ring, making it an interesting scaffold for drug design and development . The ability to form specific interactions with target receptors due to its hydrogen bond characteristics adds to its significance in medicinal chemistry.

Synthesis Analysis

The synthetic approaches for triazolothiadiazine derivatives have been explored in the literature. Researchers have developed methods to access this scaffold, which serves as a versatile intermediate for various pharmacologically active compounds. These synthetic routes involve fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, resulting in different isomeric variants of triazolothiadiazines .

Molecular Structure Analysis

The molecular formula of N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is C28H30N4O9S . It exhibits a complex three-dimensional arrangement due to the fused rings and substituents. The specific interactions of this structure with biological targets contribute to its pharmacological properties .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the literature, its synthetic accessibility allows for further derivatization and modification. Researchers can explore functional group transformations, cyclizations, and other reactions to tailor its properties for specific applications .

Physical And Chemical Properties Analysis

Scientific Research Applications

Reactivity of 1,2,4-Triazole Derivatives

- Antioxidant and Antiradical Activity : Compounds with thiogroups, such as 1,2,4-triazoles, demonstrate significant antioxidant and antiradical activities. These properties contribute positively to biochemical processes in patients exposed to high doses of radiation, suggesting potential therapeutic applications in mitigating radiation-induced damage (А. G. Kaplaushenko, 2019).

Thiophene Derivatives

- Carcinogenicity Studies : Thiophene analogues of known carcinogens have been synthesized and evaluated, indicating potential carcinogenicity in vitro. These studies are crucial for understanding the biological impacts of structural modifications on carcinogenic potential, which could inform safer drug design and environmental health assessments (J. Ashby et al., 1978).

Applications in Organic Synthesis and Catalysis

- Heterocyclic N-oxide Derivatives : Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been highlighted for their versatility in organic synthesis, catalysis, and drug development. These compounds serve as vital intermediates and possess biological significance, suggesting that derivatives of your compound might have applications in these fields as well (Dongli Li et al., 2019).

Biological Activities of Triazole Derivatives

- Antimicrobial and Antifungal Properties : New directions in scientific research have identified 1,2,4-triazole derivatives as compounds with promising antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. These findings suggest the potential for developing novel therapeutic agents from such derivatives (M. V. Ohloblina, 2022).

Future Directions

Researchers should continue investigating the pharmacological potential of N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. Further studies could focus on its biological activities, optimization of synthesis routes, and exploration of derivatives for specific disease targets. Collaborative efforts may lead to the development of novel drugs based on this scaffold .

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S2/c1-26-12-5-6-14(27-2)13(10-12)20-17(25)11-29-18-8-7-16-21-22-19(24(16)23-18)15-4-3-9-28-15/h3-10H,11H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACOKKFCMRIHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

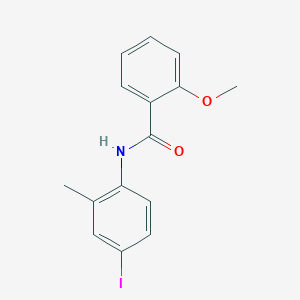

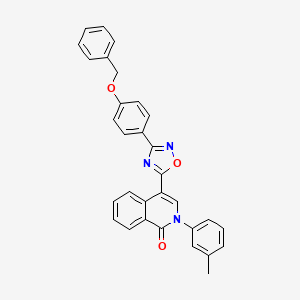

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

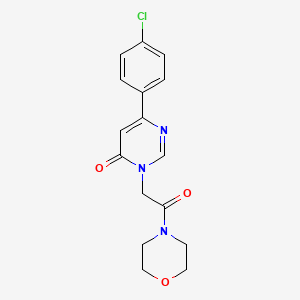

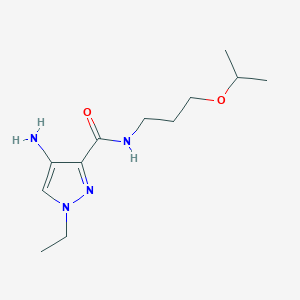

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

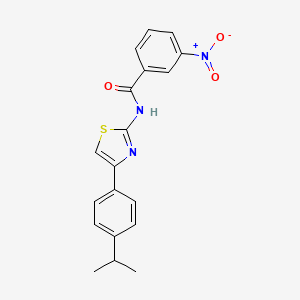

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)